Methyl 6-methoxypicolinate
Overview
Description
Methyl 6-methoxypicolinate is not directly mentioned in the provided papers. However, the papers discuss various compounds with methoxy groups and picolinate structures, which can provide insights into the chemical behavior and properties of methyl 6-methoxypicolinate. For instance, the synthesis and properties of 6-methylpicolinate complexes with rhodium(III) or copper(II) are discussed, which may share some similarities with methyl 6-methoxypicolinate due to the presence of the picolinate moiety .
Synthesis Analysis
The synthesis of related compounds involves various methods, such as the reaction of indanones and phenyl isothiocyanates to produce indenopyrazoles with methoxy groups , and the aminomethylation/hydrogenolysis approach for the synthesis of substituted isoquinolines . These methods could potentially be adapted for the synthesis of methyl 6-methoxypicolinate, although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 6-methoxypicolinate, such as 6-methylpicolinate complexes, has been studied using X-ray diffraction, revealing coordination compounds with diverse structural characteristics . These studies provide a foundation for understanding the molecular structure of methyl 6-methoxypicolinate, which likely features a picolinate ring with a methoxy substituent.
Chemical Reactions Analysis
The papers describe various chemical reactions involving methoxy-substituted compounds, such as the nucleophilic substitution of methoxy groups , and the effects of methoxy-groups on methylation reactions . These reactions are relevant to understanding the chemical reactivity of methyl 6-methoxypicolinate, as the presence of a methoxy group can influence its behavior in synthetic transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as the stability of 6-methoxy-4-quinolone under light and heat , and the pseudopolymorphism observed in nickel(II) complexes with 6-methylpicolinate , provide insights into the potential properties of methyl 6-methoxypicolinate. The compound is likely to exhibit specific solubility, stability, and reactivity characteristics based on the presence of the methoxy group and the picolinate structure.
Scientific Research Applications
Electronic Interactions and Chemical Reactions
- Electronic Interactions in Pyridines: Methyl 6-methoxypicolinate demonstrates unique electronic interactions within its structure. The rate of alkaline hydrolysis of methyl 6-methoxypicolinate, compared to similar compounds, highlights the distinct electronic interactions between the methoxy-group and ring nitrogen. This understanding is crucial for chemical synthesis and reactions involving pyridines (Campbell et al., 1970).
Anticancer Properties
- Tubulin Polymerization Inhibition: Methyl 6-methoxypicolinate derivatives have shown promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization. This mechanism plays a vital role in hindering cancer cell growth, making these compounds significant in cancer research (Minegishi et al., 2015).
Quantum Entanglement in Cancer Diagnosis
- Nano Molecule and Two-Mode Field Interaction: In the field of quantum physics and medical diagnosis, methyl 6-methoxypicolinate has been studied for its role in the interaction between a moving nano molecule and a two-mode field. This interaction, involving two-photon transitions, is investigated for potential applications in diagnosing human cancer cells, tissues, and tumors (Alireza et al., 2019).
Antileishmanial Activity
- Efficacy Against Leishmania: Compounds including methyl 6-methoxypicolinate derivatives have been evaluated for their effectiveness against Leishmania, a significant concern in tropical medicine. These compounds have shown to be many times more active than standard treatments, suggesting their potential as antileishmanial agents (Kinnamon et al., 1978).
Fluorescent Properties for Biomedical Analysis
- Fluorescence in Aqueous Media: Methyl 6-methoxypicolinate has unique fluorescent properties, making it suitable for biomedical analysis. Its strong fluorescence across a wide pH range in aqueous media is of particular interest for developing new fluorescent labeling reagents and methods (Hirano et al., 2004).
Pharmacological Effects
- Pharmacological Properties in Rat Models: The effects of methyl 6-methoxypicolinate derivatives have been studied in relation to various pharmacological responses, including the impact on blood pressure, respiration, and smooth muscle in rat models. This research provides insights into the potential therapeutic applications of these compounds (Fassett & Hjort, 1938).
Safety And Hazards
properties
IUPAC Name |
methyl 6-methoxypyridine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-5-3-4-6(9-7)8(10)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCJUEURAZMEGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584883 | |
Record name | Methyl 6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methoxypicolinate | |
CAS RN |
26256-72-4 | |
Record name | Methyl 6-methoxypyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 26256-72-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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